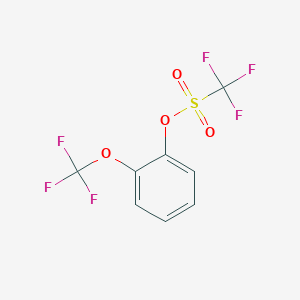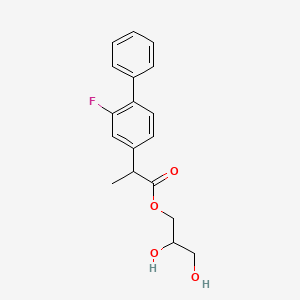
Flurbiprofen Glyceryl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flurbiprofen Glyceryl Ester is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). Flurbiprofen is widely used for its analgesic, antipyretic, and anti-inflammatory properties. The esterification of flurbiprofen with glycerol aims to enhance its pharmacokinetic properties, such as solubility and bioavailability, while potentially reducing gastrointestinal side effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Flurbiprofen Glyceryl Ester typically involves the esterification of flurbiprofen with glycerol. This can be achieved through direct esterification or using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Flurbiprofen Glyceryl Ester can undergo various chemical reactions, including:
Oxidation and Reduction: The aromatic ring in flurbiprofen can undergo oxidation and reduction reactions, although these are less common for the ester derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: Flurbiprofen and glycerol.
Oxidation: Various oxidized derivatives of flurbiprofen.
Reduction: Reduced forms of the aromatic ring.
Substitution: Substituted ester derivatives
Applications De Recherche Scientifique
Flurbiprofen Glyceryl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to reduce gastrointestinal side effects compared to flurbiprofen.
Industry: Used in the formulation of topical and transdermal drug delivery systems to enhance skin permeation.
Mécanisme D'action
Flurbiprofen Glyceryl Ester exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, the compound reduces inflammation, pain, and fever. The esterification with glycerol may enhance its solubility and bioavailability, allowing for more effective delivery to the target tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flurbiprofen: The parent compound, widely used as an NSAID.
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory properties.
Ketoprofen: Structurally related to flurbiprofen, used for its analgesic and anti-inflammatory effects.
Fenoprofen: Another NSAID in the same class, with similar pharmacological actions.
Uniqueness
Flurbiprofen Glyceryl Ester is unique due to its esterification with glycerol, which aims to enhance its pharmacokinetic properties and reduce gastrointestinal side effects. This modification may provide a more favorable therapeutic profile compared to its parent compound and other similar NSAIDs .
Propriétés
Formule moléculaire |
C18H19FO4 |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C18H19FO4/c1-12(18(22)23-11-15(21)10-20)14-7-8-16(17(19)9-14)13-5-3-2-4-6-13/h2-9,12,15,20-21H,10-11H2,1H3 |
Clé InChI |
QVDNLTYIEYPCOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)

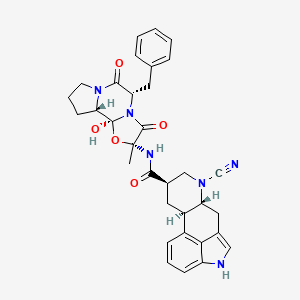



![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
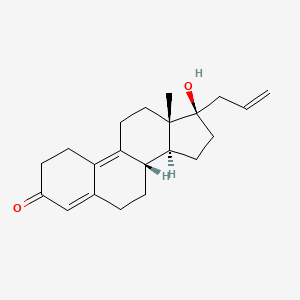
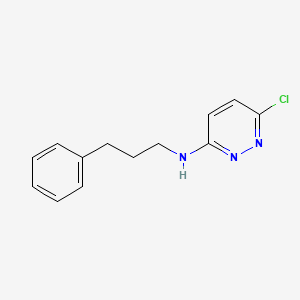
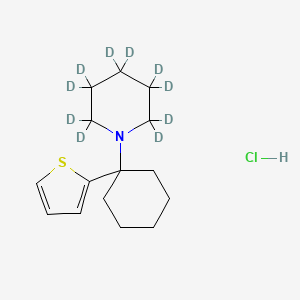
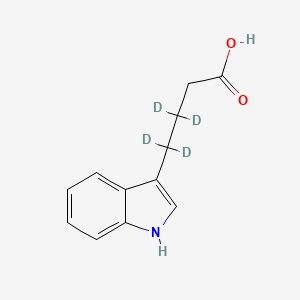
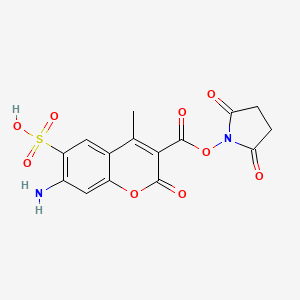
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
